3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
CAS No.:
Cat. No.: VC20012797
Molecular Formula: C26H22O5
Molecular Weight: 414.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H22O5 |
|---|---|
| Molecular Weight | 414.4 g/mol |
| IUPAC Name | (3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) 3-methoxybenzoate |
| Standard InChI | InChI=1S/C26H22O5/c1-16-21-12-13-23(30-25(27)19-10-7-11-20(15-19)29-3)17(2)24(21)31-26(28)22(16)14-18-8-5-4-6-9-18/h4-13,15H,14H2,1-3H3 |
| Standard InChI Key | STLBLJVOPDVDMF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC(=CC=C3)OC)CC4=CC=CC=C4 |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Substituent Analysis
The compound’s structure centers on a 2H-chromen-2-one (coumarin) scaffold, a bicyclic framework comprising a benzene ring fused to a pyrone moiety. Key modifications include:
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3-Benzyl group: A phenylmethyl substituent at position 3, enhancing lipophilicity and potential interaction with hydrophobic protein pockets .
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4,8-Dimethyl groups: Methyl groups at positions 4 and 8, which influence electronic effects and steric hindrance .
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7-Oxy-3-methoxybenzoate ester: A 3-methoxybenzoic acid esterified at position 7, introducing polarizable methoxy and carbonyl groups that may modulate solubility and hydrogen-bonding capacity .
The molecular formula reflects a balance between aromaticity (benzyl and coumarin rings) and polar functionality (ester and methoxy groups). The mono-isotopic mass of 414.1467 Da and average mass of 414.457 g/mol were confirmed via high-resolution mass spectrometry .
Physicochemical and Computational Properties
Computational analyses predict a LogP value of ~3.5, indicating moderate lipophilicity suitable for membrane permeability . The molecule’s polar surface area (PSA) of 65.7 Ų, calculated from three ester oxygens and one methoxy oxygen, suggests limited blood-brain barrier penetration . Hydrogen-bond acceptor (HBA) and donor (HBD) counts are 5 and 0, respectively, aligning with Lipinski’s Rule of Five for druglikeness .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight (g/mol) | 414.457 | |
| LogP | 3.5 (predicted) | |
| Polar surface area | 65.7 Ų | |
| HBA/HBD | 5/0 |
Synthetic Routes and Methodological Considerations
Proposed Synthesis Strategy
While no explicit synthesis for this compound is documented, analogous coumarin esters are typically synthesized via:
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Coumarin core formation: Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions.
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Esterification: Steglich esterification using 3-methoxybenzoic acid and DCC/DMAP, coupling to the 7-hydroxy group of the intermediate coumarin.
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Benzylation: Alkylation at position 3 using benzyl bromide in the presence of a base like K₂CO₃ .
Reaction monitoring via TLC and purification by column chromatography would be critical, given the structural complexity. Yield optimization may require protecting group strategies for the 7-hydroxy position prior to benzylation.
Analytical Validation
Post-synthesis characterization would involve:
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NMR spectroscopy: and NMR to confirm substituent positions and ester linkage.
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Mass spectrometry: HRMS to verify molecular ion peaks and fragmentation patterns .
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X-ray crystallography: If crystalline, to resolve spatial arrangement of the benzyl and ester groups .
Pharmacokinetic Profiling
The compound’s ester linkage may confer prodrug potential, with hydrolysis in vivo releasing 3-methoxybenzoic acid and the parent coumarin. Plasma stability assays would be necessary to evaluate metabolic susceptibility .
Comparative Analysis with Structural Analogs
Substituent-Driven Divergence
Replacing the 3-methoxybenzoate with a 4-methoxybenzyloxy group (as in) reduces molecular weight to 400.5 g/mol and increases LogP to ~4.0, enhancing CNS penetration potential. Conversely, sulfonate derivatives (e.g., ) exhibit higher aqueous solubility but lower membrane permeability .
Functional Group Impact on Bioavailability
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Methoxybenzoate vs. sulfonate: The ester in offers slower hydrolysis than the sulfonate in , prolonging half-life .
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Benzyl vs. methyl: 3-Benzyl substitution in vs. 4-methyl in alters steric bulk, affecting target binding .
Industrial and Research Applications
Pharmaceutical Development
This compound’s modular structure makes it a candidate for:
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Antineoplastic agents: As a topoisomerase inhibitor scaffold.
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Antiseptic coatings: Leveraging antimicrobial properties for medical devices.
Chemical Biology Probes
Fluorescent tagging of the coumarin core could yield protease-sensitive probes for real-time enzyme activity monitoring .
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